molecular formula C11H23ClN2O2 B599298 (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1222106-99-1

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Cat. No. B599298
M. Wt: 250.767
InChI Key: UTFFBNCKEZSWAK-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.76600 . It is extensively utilized in scientific research and finds applications in diverse areas such as drug synthesis, organic chemistry, and medicinal chemistry due to its unique properties and reactivity.


Synthesis Analysis

The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is defined by its molecular formula C11H23ClN2O2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic data.

Scientific Research Applications

Biodegradation and Environmental Fate

One study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the ability of microorganisms to degrade ETBE aerobically and the identification of genes facilitating ETBE transformation (Thornton et al., 2020). This suggests potential research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in studying biodegradation pathways and the environmental fate of similar ether compounds.

Decomposition and Environmental Remediation

Another study discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011). This points to possible research uses of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in the development of novel environmental remediation technologies.

Chemical Recycling

Research on the chemical recycling of poly(ethylene terephthalate) (PET) has been conducted to recover pure terephthalic acid monomer through hydrolysis, suggesting a potential area of application for related compounds in the recycling of plastics and synthetic fibers (Karayannidis & Achilias, 2007).

Microbial Degradation

The microbial degradation of MTBE and tert-butyl alcohol in the subsurface was reviewed, discussing the thermodynamics of degradation processes and aerobic degradation pathways, providing insights into microbial interactions with similar compounds (Schmidt et al., 2004).

Synthetic Routes and Pharmaceutical Applications

The synthetic routes of vandetanib were analyzed, highlighting the utility of tert-butyl containing intermediates in pharmaceutical synthesis, suggesting research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in medicinal chemistry (Mi, 2015).

properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFFBNCKEZSWAK-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662476
Record name tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

CAS RN

1222106-99-1
Record name tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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